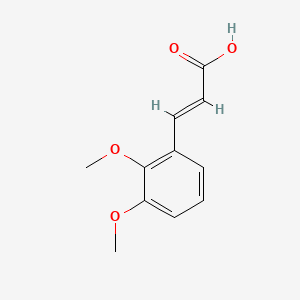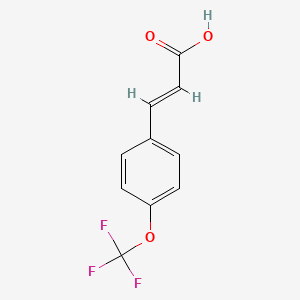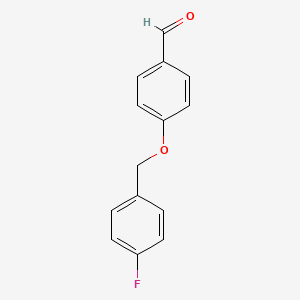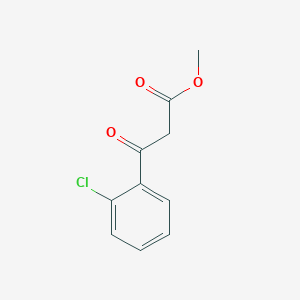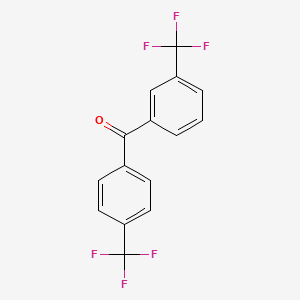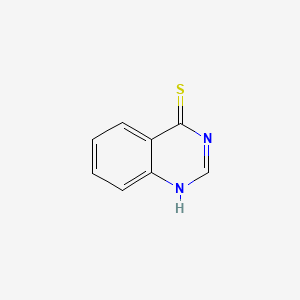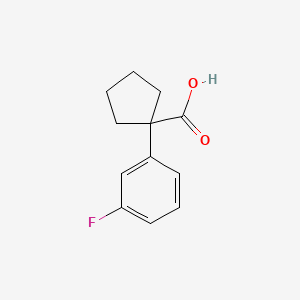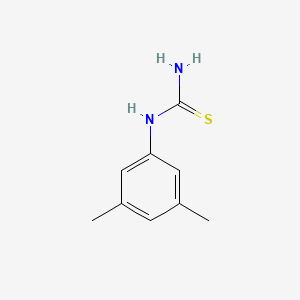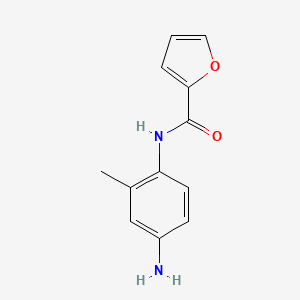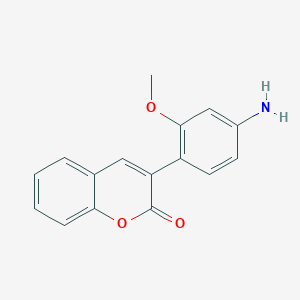
5-メトキシオキシンドール
概要
説明
5-Methoxyoxindole is a derivative of oxindole, characterized by the presence of a methoxy group at the 5-position of the indole ring
科学的研究の応用
5-Methoxyoxindole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of pharmaceuticals and other chemical products.
作用機序
Target of Action
5-Methoxyoxindole, like other indole derivatives, is known to interact with multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives can bind with high affinity to their targets, resulting in various changes . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan, catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response by activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules .
Pharmacokinetics
It is known that the gut microbiota plays a role in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet .
Result of Action
Indole derivatives are known to exert a variety of local and heterotopic biological effects by circulating in the plasma . They can trigger the innate and adaptive immune system, induce chronic inflammation, and lead to liver damage and systemic metabolic disorders .
Action Environment
The action, efficacy, and stability of 5-Methoxyoxindole can be influenced by various environmental factors. For instance, the gut microbiota, which is involved in the bioconversion of indoles from tryptophan, can be influenced by dietary intake . Additionally, the disorder of intestinal-liver interaction can play an important role in the pathogenesis of gastrointestinal and liver diseases .
生化学分析
Biochemical Properties
5-Methoxyoxindole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with hydroxyindole-O-methyltransferase, an enzyme involved in the methylation of hydroxyindoles . This interaction is essential for the synthesis of melatonin and other methoxyindoles, which are important for regulating circadian rhythms and reproductive functions . Additionally, 5-Methoxyoxindole can bind to serotonin receptors, influencing neurotransmission and mood regulation .
Cellular Effects
5-Methoxyoxindole affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Methoxyoxindole can modulate the activity of cyclic adenosine monophosphate (cAMP) signaling pathways, which play a critical role in cell proliferation, differentiation, and apoptosis . Furthermore, it can alter the expression of genes involved in oxidative stress responses, thereby protecting cells from oxidative damage . In neuronal cells, 5-Methoxyoxindole has been shown to enhance the release of neurotransmitters, such as serotonin and dopamine, which are vital for mood regulation and cognitive functions .
Molecular Mechanism
The molecular mechanism of 5-Methoxyoxindole involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, such as receptors and enzymes. For instance, 5-Methoxyoxindole can inhibit the activity of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters like serotonin and dopamine . This inhibition leads to increased levels of these neurotransmitters, enhancing their signaling and effects on mood and cognition . Additionally, 5-Methoxyoxindole can activate nuclear receptors, such as the aryl hydrocarbon receptor, which regulates the expression of genes involved in detoxification and immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methoxyoxindole can change over time. Studies have shown that 5-Methoxyoxindole is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the experimental conditions. For example, prolonged exposure to 5-Methoxyoxindole has been associated with sustained activation of antioxidant pathways, leading to enhanced cellular protection against oxidative stress . In in vitro studies, 5-Methoxyoxindole has demonstrated consistent effects on cell viability and function over extended periods .
Dosage Effects in Animal Models
The effects of 5-Methoxyoxindole vary with different dosages in animal models. At low doses, 5-Methoxyoxindole has been shown to have neuroprotective effects, enhancing cognitive function and reducing anxiety-like behaviors in rodents . At higher doses, it can exhibit toxic effects, such as hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the beneficial effects of 5-Methoxyoxindole are maximized at specific dosage ranges, beyond which adverse effects become more prominent . These findings highlight the importance of dose optimization in therapeutic applications of 5-Methoxyoxindole.
Metabolic Pathways
5-Methoxyoxindole is involved in several metabolic pathways, including those related to tryptophan metabolism. It is synthesized from tryptophan through a series of enzymatic reactions involving tryptophan hydroxylase and hydroxyindole-O-methyltransferase . These enzymes catalyze the conversion of tryptophan to serotonin and subsequently to 5-Methoxyoxindole . Additionally, 5-Methoxyoxindole can influence metabolic flux by modulating the activity of key metabolic enzymes, such as those involved in the tricarboxylic acid cycle and oxidative phosphorylation . This modulation can affect overall cellular energy production and metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 5-Methoxyoxindole is transported and distributed through specific transporters and binding proteins. It can interact with serotonin transporters, facilitating its uptake into neuronal cells . Additionally, 5-Methoxyoxindole can bind to plasma proteins, such as albumin, which aids in its distribution throughout the body . The localization and accumulation of 5-Methoxyoxindole in specific tissues, such as the brain and liver, are influenced by these interactions . This distribution pattern is crucial for its biological effects and therapeutic potential.
Subcellular Localization
The subcellular localization of 5-Methoxyoxindole is determined by various targeting signals and post-translational modifications. It has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production . Additionally, 5-Methoxyoxindole can be targeted to the nucleus, where it can modulate gene expression by interacting with nuclear receptors and transcription factors . These localization patterns are essential for the compound’s activity and function within cells.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyoxindole typically involves the conversion of 5-methoxy-2-oxindole to 5-methoxyindole. This conversion is achieved through chlorination using triphenylphosphine and carbon tetrachloride in acetonitrile, followed by catalytic reduction of the chlorine atom .
Industrial Production Methods: Industrial production methods for 5-Methoxyoxindole are not extensively documented. the synthetic route mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various research purposes.
化学反応の分析
Types of Reactions: 5-Methoxyoxindole undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert 5-Methoxyoxindole to its corresponding reduced forms.
Substitution: Substitution reactions, particularly electrophilic substitution, are common due to the presence of the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents like phenylsulfonyl chloride in the presence of tetrabutylammonium bromide are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted and oxidized derivatives of 5-Methoxyoxindole, which can be further utilized in different applications.
類似化合物との比較
- 5-Methoxyindole
- 5-Hydroxyindole
- 5-Fluoroindole
- 5-Bromoindole
Comparison: 5-Methoxyoxindole is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it exhibits distinct properties that make it valuable for specific research applications .
特性
IUPAC Name |
5-methoxy-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-7-2-3-8-6(4-7)5-9(11)10-8/h2-4H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGZEOUBIHLXFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363834 | |
| Record name | 5-Methoxyoxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7699-18-5 | |
| Record name | 5-Methoxyoxindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7699-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxyoxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methoxyoxindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the stereochemistry of 5-methoxyoxindole derivatives in the synthesis of Calabar alkaloids?
A: The stereochemistry of 5-methoxyoxindole derivatives is crucial for synthesizing Calabar alkaloids like esermethole and physovenol methyl ether. [] Researchers successfully synthesized (-)-esermethole and (-)-physovenol methyl ether using (3S)-1,3-dimethyl-3-carboxymethyl-5-methoxyoxindole as a starting material. [] This highlights the importance of chirality in these syntheses, as different enantiomers can exhibit varying biological activities.
Q2: How can (S)-1,3-Dimethyl-3-hydroxy-5-methoxyoxindole be obtained?
A: (S)-1,3-Dimethyl-3-hydroxy-5-methoxyoxindole (4) can be obtained in two ways: []
- As a byproduct: It emerges during the asymmetric alkylation of oxindole with methyl chloroacetate using N-[(4-trifluoromethyl)benzyl]cinchonium bromide as a chiral catalyst. []
- Air oxidation: Direct air oxidation of oxindole in the presence of N-[(4-trifluoromethyl)benzyl]cinchonium bromide also yields the (S)-enantiomer. []
Q3: What are some key reactions 1,3-dimethyl-3-carboxymethyl-5-methoxyoxindole (7a) can undergo in the synthesis of Calabar alkaloids?
A: The (3S)-enantiomer of 1,3-dimethyl-3-carboxymethyl-5-methoxyoxindole (7a) serves as a versatile intermediate for synthesizing various Calabar alkaloids. [] Some key transformations include:
- Conversion to nitrile: (7a) can be converted to the corresponding nitrile (8a). []
- Lactone formation: (7a) can undergo lactonization to form lactone (9a). []
- Amide formation: (7a) can react to form amides, such as amides (10a) and (11a). []
- Reduction to esermethole: Amide (10a), upon reduction with lithium aluminum hydride (LAH) in tetrahydrofuran (THF), yields (-)-esermethole (12a). []
Q4: What analytical techniques are typically employed to characterize 5-methoxyoxindole derivatives?
A: Characterization of 5-methoxyoxindole derivatives typically involves spectroscopic techniques: [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


